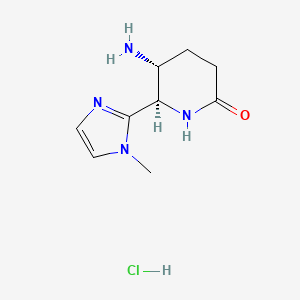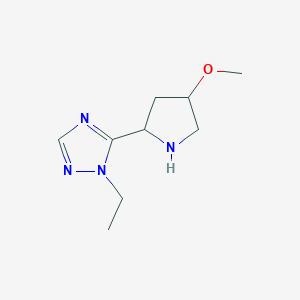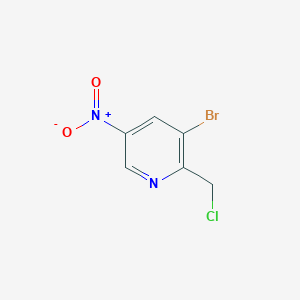
(5R,6R)-5-amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring and a piperidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the piperidinone intermediate.
Amination: The amino group is introduced via a reductive amination reaction, using a suitable amine and reducing agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can influence enzymatic activity. Additionally, the piperidinone core can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(5r,6r)-5-amino-1-methyl-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one
- rac-(5r,6r)-5-amino-1-cyclopropyl-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one
Uniqueness
rac-(5r,6r)-5-amino-6-(1-methyl-1h-imidazol-2-yl)piperidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H15ClN4O |
|---|---|
Peso molecular |
230.69 g/mol |
Nombre IUPAC |
(5R,6R)-5-amino-6-(1-methylimidazol-2-yl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c1-13-5-4-11-9(13)8-6(10)2-3-7(14)12-8;/h4-6,8H,2-3,10H2,1H3,(H,12,14);1H/t6-,8-;/m1./s1 |
Clave InChI |
VALPOBGBWBHENI-CIRBGYJCSA-N |
SMILES isomérico |
CN1C=CN=C1[C@H]2[C@@H](CCC(=O)N2)N.Cl |
SMILES canónico |
CN1C=CN=C1C2C(CCC(=O)N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)



